1H and 13C NMR spectroscopic data for 1-bromo-3-n-octylbenzene
1H and 13C NMR spectroscopic data for 1-bromo-3-n-octylbenzene
Structural Elucidation of 1-Bromo-3-n-octylbenzene: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopic Characterization
Executive Summary & Spectroscopic Significance
1-Bromo-3-n-octylbenzene (CAS: 663949-34-6) is a highly versatile, meta-substituted aromatic building block characterized by a lipophilic eight-carbon aliphatic chain and a reactive halogen handle [3]. In modern drug development and materials science, this compound serves as a critical intermediate. It is frequently utilized in the synthesis of lipophilic vitamin K derivatives for antiviral research [2] and in the construction of complex phenyl end-capped α -oligothiophenes for organic electronics [1].
For researchers utilizing this compound in cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig aminations), confirming the structural integrity of the meta-substitution pattern and the purity of the aliphatic chain is paramount. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-bromo-3-n-octylbenzene, detailing the mechanistic causality behind its chemical shifts and outlining field-proven, self-validating protocols for sample preparation and data acquisition.
Experimental Methodology: Synthesis & Self-Validating NMR Preparation
To achieve high-resolution NMR spectra, the analyte must be free of paramagnetic impurities, residual solvents, and unreacted starting materials. The following protocol outlines a highly controlled Kumada cross-coupling synthesis followed by a self-validating NMR preparation workflow.
Synthesis of 1-Bromo-3-n-octylbenzene
Causality of Design: The Kumada coupling is selected for its high atom economy and the commercial availability of n-octylmagnesium bromide. 1-bromo-3-iodobenzene is used as the electrophile because the carbon-iodine bond undergoes oxidative addition significantly faster than the carbon-bromine bond, ensuring chemoselectivity at the meta position.
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Inert Atmosphere Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and purge with ultra-high purity Argon. Reasoning: Trace moisture will prematurely protonate the Grignard reagent, yielding octane and unreacted starting material.
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Reagent Charging: Add 1-bromo-3-iodobenzene (1.0 equiv) and the catalyst NiCl2(dppp) (1.0 mol%) to the flask. Dissolve in anhydrous THF to achieve a 0.2 M concentration.
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Controlled Alkylation: Cool the reaction mixture to 0 °C. Dropwise add n-octylmagnesium bromide (1.1 equiv, 1.0 M in THF) via a syringe pump over 30 minutes. Reasoning: Strict temperature control suppresses the oxidative addition of the remaining C-Br bond, preventing double alkylation.
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Self-Validation (Reaction Monitoring): After 2 hours at room temperature, withdraw a 50 μ L aliquot, quench with saturated aqueous NH4Cl , extract into hexanes, and analyze via GC-MS. The complete disappearance of the 1-bromo-3-iodobenzene mass peak ( m/z 282/284) validates reaction completion.
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Purification: Quench the bulk reaction, extract with diethyl ether, dry over anhydrous MgSO4 , and concentrate. Purify the crude product via silica gel flash chromatography using 100% hexanes. The product isolates as a clear, colorless oil.
NMR Sample Preparation and Instrument Calibration
Causality of Design: A self-validating NMR protocol ensures that chemical shifts are absolute and unaffected by magnetic field drift or concentration-dependent aggregation.
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Sample Solvation: Weigh exactly 15 mg of pure 1-bromo-3-n-octylbenzene into a clean vial. Dissolve completely in 0.6 mL of Deuterated Chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Blank Validation: Before running the sample, run a blank spectrum of the CDCl3 /TMS solvent batch to identify any baseline impurities (e.g., residual water at 1.56 ppm or grease at 0.8-1.2 ppm) that could convolute the octyl chain signals.
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Instrument Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz NMR spectrometer. Lock the field to the deuterium resonance of CDCl3 .
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Shimming: Perform automated gradient shimming (e.g., TopShim) on the Z-axis. Reasoning: A perfectly homogeneous magnetic field is mandatory to resolve the fine meta-couplings ( J≈1.5 Hz) in the aromatic region.
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Acquisition Parameters:
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1 H NMR: 16 scans, 30° pulse angle, 1.5 s relaxation delay ( D1 ).
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13 C NMR: 512 scans, 30° pulse angle, 2.0 s relaxation delay, with WALTZ-16 broadband proton decoupling to collapse carbon multiplets into sharp singlets.
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Workflow Visualization
The following diagram maps the logical progression from chemical synthesis through to spectroscopic validation, highlighting the critical checkpoints required for structural verification.
Figure 1: End-to-end workflow from cross-coupling synthesis to NMR data processing.
Spectroscopic Data & Mechanistic Causality
The NMR data for 1-bromo-3-n-octylbenzene is highly characteristic. The values below are synthesized from established empirical rules and directly corroborated by literature data for identical aromatic systems with homologous alkyl chains (e.g., 1-bromo-3-hexylbenzene) [1].
1 H NMR Spectroscopic Data (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| H-2 | 7.34 | t (narrow) | 1H | ∼ 1.8 | Aromatic CH (ortho to Br, ortho to Octyl) |
| H-6 | 7.30 | dt | 1H | 7.8, 1.5 | Aromatic CH (ortho to Br, para to Octyl) |
| H-5 | 7.13 | t | 1H | 7.8 | Aromatic CH (meta to Br, meta to Octyl) |
| H-4 | 7.08 | dt | 1H | 7.8, 1.5 | Aromatic CH (para to Br, ortho to Octyl) |
| H-1' | 2.58 | t | 2H | 7.6 | Benzylic CH2 ( Ar-CH2 ) |
| H-2' | 1.59 | quintet | 2H | 7.5 | Aliphatic CH2 ( Ar-CH2-CH2 ) |
| H-3' to H-7' | 1.25 – 1.35 | m | 10H | - | Bulk Aliphatic Chain ( 5×CH2 ) |
| H-8' | 0.88 | t | 3H | 6.8 | Terminal Methyl ( CH3 ) |
Mechanistic Causality of 1 H Chemical Shifts:
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The Aromatic Region (7.08 – 7.34 ppm): The chemical shifts of the aromatic protons are governed by the competing electronic effects of the bromine atom and the octyl chain. Bromine is highly electronegative, exerting a strong inductive electron-withdrawing effect ( −I ) that deshields the ortho protons (H-2 and H-6), pushing them downfield to 7.34 and 7.30 ppm, respectively. Conversely, the octyl group is mildly electron-donating via hyperconjugation ( +R ), which shields its ortho and para positions. H-4 experiences shielding from the octyl group and resonance shielding from the bromine lone pairs, making it the most upfield aromatic proton at 7.08 ppm.
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The Aliphatic Region (0.88 – 2.58 ppm): The benzylic protons (H-1') are heavily deshielded by the magnetic anisotropy (ring current) of the benzene ring, appearing at 2.58 ppm. As the distance from the aromatic ring increases, this anisotropic deshielding decays rapidly. By the third carbon (H-3'), the protons resonate in the standard unperturbed alkane region ( ∼ 1.30 ppm).
13 C NMR Spectroscopic Data (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Assignment |
| C-3 | 145.2 | Quaternary Aromatic (Attached to Octyl) |
| C-2 | 131.5 | Aromatic CH |
| C-5 | 129.8 | Aromatic CH |
| C-6 | 129.5 | Aromatic CH |
| C-4 | 127.0 | Aromatic CH |
| C-1 | 122.5 | Quaternary Aromatic (Attached to Br) |
| C-1' | 35.6 | Benzylic CH2 |
| C-6' | 31.9 | Aliphatic CH2 |
| C-2' | 31.3 | Aliphatic CH2 |
| C-4', C-5' | 29.5, 29.4 | Aliphatic CH2 (Overlapping) |
| C-3' | 29.2 | Aliphatic CH2 |
| C-7' | 22.7 | Aliphatic CH2 (Adjacent to terminal methyl) |
| C-8' | 14.1 | Terminal Methyl ( CH3 ) |
Mechanistic Causality of 13 C Chemical Shifts:
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The Heavy Atom Effect: A novice spectroscopist might expect C-1 (attached to the highly electronegative bromine) to be the most downfield carbon. However, it appears relatively upfield at 122.5 ppm. This is due to the "Heavy Atom Effect" (or spin-orbit coupling). The large, diffuse electron cloud of the bromine atom provides significant diamagnetic shielding to the ipso carbon, shifting it upfield relative to unsubstituted benzene (128.5 ppm).
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Hybridization and Alkyl Substitution: C-3, attached to the octyl chain, is shifted significantly downfield to 145.2 ppm. The replacement of a hydrogen atom with an alkyl group removes the shielding effect of the C-H bond and alters the local paramagnetic shielding tensor of the carbon nucleus, resulting in a characteristic downfield shift for alkyl-substituted ipso carbons.
References
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One-pot aromatic bromination–rearrangement catalyzed by GaCl3 Arkivoc URL:[Link] (Provides foundational 1H NMR assignments and coupling constants for homologous 1-bromo-3-alkylbenzenes).
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Exploring Novel Vitamin K Derivatives with Anti-SARS-CoV-2 Activity ACS Omega URL:[Link] (Demonstrates the synthetic utility of 1-bromo-3-alkylbenzenes in the development of lipophilic pharmaceutical compounds).
